3-(2-Bromophenoxy)propanenitrile CAS 154405-38-6 properties
3-(2-Bromophenoxy)propanenitrile CAS 154405-38-6 properties
An In-Depth Technical Guide to 3-(2-Bromophenoxy)propanenitrile (CAS 154405-38-6): Properties, Synthesis, and Applications
Introduction
3-(2-Bromophenoxy)propanenitrile, identified by CAS Number 154405-38-6, is a specialized organic molecule that serves as a valuable intermediate in synthetic chemistry.[1] Its structure, featuring a brominated aromatic ring, an ether linkage, and a terminal nitrile group, offers three distinct points for chemical modification. This trifunctional nature makes it a versatile building block, particularly in the fields of medicinal chemistry and materials science, where precise molecular architecture is paramount.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, a robust synthesis protocol, predictive spectral analysis, and its potential applications in advanced chemical synthesis.
Chemical Identity and Physicochemical Properties
The unique arrangement of functional groups in 3-(2-Bromophenoxy)propanenitrile dictates its chemical behavior and physical properties. The aryl bromide provides a handle for cross-coupling reactions, the ether linkage offers a stable yet flexible connection, and the nitrile group is a precursor to a variety of other functionalities.
Caption: Chemical Structure of 3-(2-Bromophenoxy)propanenitrile.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 154405-38-6 | [1][2] |
| Molecular Formula | C₉H₈BrNO | [2] |
| Molecular Weight | 226.07 g/mol | [2] |
| IUPAC Name | 3-(2-bromophenoxy)propanenitrile | [1] |
| SMILES | N#CCCOc1c(Br)cccc1 |[1][2] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Purity | Typically ≥95% | As supplied by commercial vendors. |
| Storage | Sealed in dry, room temperature conditions |[2] |
Synthesis and Manufacturing
The most direct and efficient synthesis of 3-(2-Bromophenoxy)propanenitrile is achieved via a Michael addition reaction. This method is preferred over a Williamson ether synthesis involving 3-halopropanenitriles due to the higher reactivity and commercial availability of acrylonitrile, as well as superior atom economy.
The reaction involves the base-catalyzed addition of 2-bromophenol to acrylonitrile. The base, typically a strong organic or inorganic base, deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the β-carbon of the electron-deficient alkene in acrylonitrile.
Caption: General workflow for the synthesis of 3-(2-Bromophenoxy)propanenitrile.
Step-by-Step Synthesis Protocol
This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.
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Reactor Setup: To a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromophenol (1.0 eq) and a suitable solvent such as toluene or acetonitrile (approx. 2-3 mL per mmol of phenol).
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Catalyst Addition: Add a catalytic amount of a strong base. A 40% solution of Triton B (benzyltrimethylammonium hydroxide) in methanol (0.05 eq) is an effective catalyst. Alternatively, powdered potassium carbonate can be used, though it may require longer reaction times.
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Reactant Addition: Begin stirring the mixture under a nitrogen atmosphere. Slowly add acrylonitrile (1.1 eq) to the flask at room temperature. The addition should be controlled to manage any exotherm.
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Reaction: Heat the mixture to a gentle reflux (or a temperature of 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.
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Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with 1M HCl solution, water, and brine.
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Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 3-(2-Bromophenoxy)propanenitrile.
Spectral Characterization (A Predictive Analysis)
Authenticating the structure of the synthesized product is critical. The following is a guide to the expected spectral data based on the compound's functional groups.
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¹H NMR Spectroscopy: The proton NMR spectrum should exhibit distinct signals. The two protons of the cyanomethyl group (-CH₂CN) are expected to appear as a triplet around δ 2.8-3.0 ppm. The two protons of the oxymethylene group (-OCH₂) should appear as a triplet further downfield, around δ 4.2-4.4 ppm. The four aromatic protons will appear in the δ 6.8-7.6 ppm region with complex splitting patterns characteristic of an ortho-disubstituted benzene ring.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should show 9 distinct signals. The nitrile carbon (-C≡N) is expected around δ 117-119 ppm. The aliphatic carbons (-OCH₂- and -CH₂CN) would appear in the δ 18-25 ppm and δ 60-70 ppm ranges, respectively. The six aromatic carbons will be in the δ 110-160 ppm region, with the carbon bearing the bromine (C-Br) being the most shielded among the substituted carbons.
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A sharp, strong absorption band around 2240-2260 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. A strong band in the 1240-1260 cm⁻¹ region corresponds to the aryl-alkyl ether C-O stretching.
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Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) will appear as a characteristic doublet due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). Therefore, two peaks of nearly equal intensity will be observed at m/z 225 and 227, confirming the presence of one bromine atom.
Chemical Reactivity and Synthetic Utility
The value of 3-(2-Bromophenoxy)propanenitrile lies in its capacity to undergo a range of chemical transformations, making it a versatile intermediate.
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Reactions of the Nitrile Group: The nitrile is a synthetically useful handle that can be readily converted into other functional groups.[3]
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Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, yielding 3-(2-bromophenoxy)propanoic acid, a useful building block for creating amides or esters.
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Reduction: Catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reduction (e.g., using LiAlH₄) reduces the nitrile to a primary amine, 3-(2-bromophenoxy)propan-1-amine, which is a key precursor for synthesizing various bioactive molecules.
-
-
Reactions of the Aryl Bromide: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions.
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Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base can form a new C-C bond, replacing the bromine with an aryl or alkyl group.
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Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the synthesis of complex aniline derivatives.
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Heck Coupling: Reaction with an alkene can introduce a vinyl group at the bromine position.
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Caption: Key synthetic transformations of 3-(2-Bromophenoxy)propanenitrile.
Applications in Research and Drug Discovery
3-(2-Bromophenoxy)propanenitrile is primarily utilized as a building block for more complex molecules.[1] The propanenitrile moiety is found in various pharmaceuticals, where the nitrile group can act as a key pharmacophore or be a precursor to an essential amine or carboxylate group.[4][5] The bromophenoxy portion provides a rigid scaffold that can be functionalized via cross-coupling to explore structure-activity relationships (SAR) in drug discovery campaigns. This allows medicinal chemists to rapidly generate libraries of related compounds for biological screening.
Safety and Handling
Appropriate safety precautions must be observed when handling this compound. It is classified as harmful and an irritant.
Table 3: GHS Hazard Information
| Category | Code | Description |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302 | Harmful if swallowed[2] |
| H315 | Causes skin irritation[2] | |
| H319 | Causes serious eye irritation[2] | |
| H335 | May cause respiratory irritation[2] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[2] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2] |
Handling Recommendations:
-
Always use this chemical within a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
References
-
Rock Chemicals, Inc. (2025). Propionitrile in Pharmaceutical Manufacturing. Retrieved from Rock Chemicals, Inc. website. [Link]
-
ResearchGate. (2025). Application of Nitrile in Drug Design. Retrieved from ResearchGate. [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Nelson, S. G. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
Sources
- 1. 3-(2-Bromophenoxy)propanenitrile [synhet.com]
- 2. 154405-38-6|3-(2-Bromophenoxy)propanenitrile|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. rockchemicalsinc.com [rockchemicalsinc.com]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

